
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active. The compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method includes the use of diethyl malonate and urea, followed by alkylation with 3-methyl-2-butenyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in reactors where urea and diethyl malonate are first reacted in methanol under reflux conditions. The resulting product is then alkylated with 3-methyl-2-butenyl halides in the presence of a base such as sodium methoxide .
化学反応の分析
Types of Reactions:
Oxidation: Barbituric acid derivatives can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can convert barbituric acid derivatives into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the barbituric acid ring are replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Alkyl halides and bases like sodium methoxide are commonly employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can produce a variety of alkylated barbituric acid derivatives .
科学的研究の応用
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: Derivatives of barbituric acid are explored for their sedative and hypnotic effects.
作用機序
The mechanism of action of barbituric acid derivatives generally involves interaction with GABA receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound may also affect glutamate activity, reducing excitatory neurotransmission .
類似化合物との比較
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Pentobarbital: Used for its sedative and anesthetic effects.
Butalbital: Commonly prescribed for migraine headaches.
Uniqueness: Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, is unique due to its specific alkylation pattern, which may confer distinct pharmacological properties compared to other barbiturates. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry .
特性
CAS番号 |
66942-06-1 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
5,5-bis(3-methylbut-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)5-7-14(8-6-10(3)4)11(17)15-13(19)16-12(14)18/h5-6H,7-8H2,1-4H3,(H2,15,16,17,18,19) |
InChIキー |
ABEJKQCMOZWDQB-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1(C(=O)NC(=O)NC1=O)CC=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


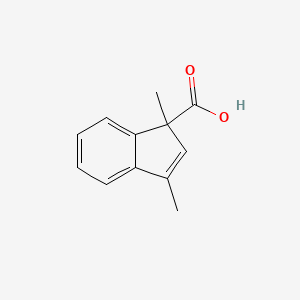
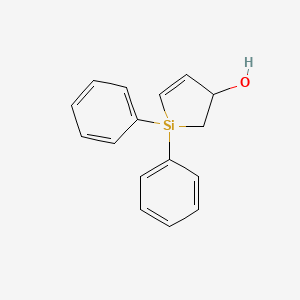
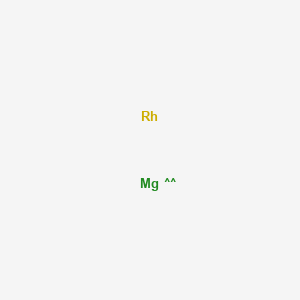

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)
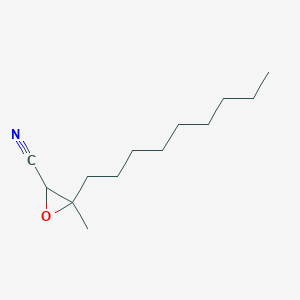

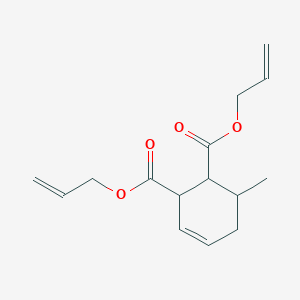
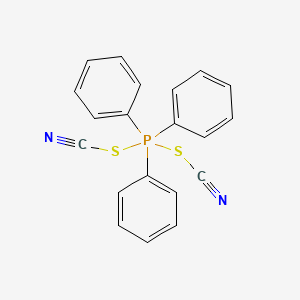

![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)

